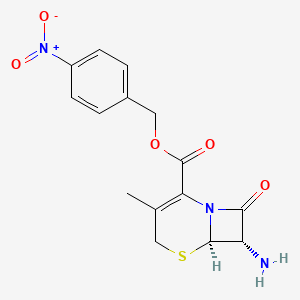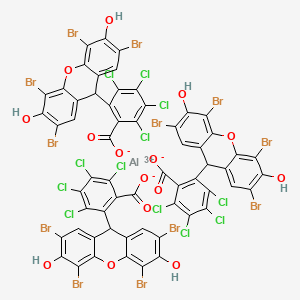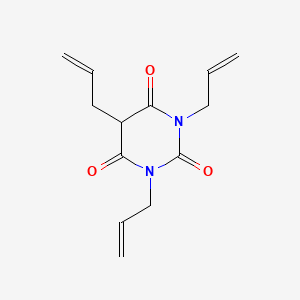
1,3,5-Triallylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triallylbarbituric acid is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of three allyl groups attached to the nitrogen atoms at positions 1, 3, and 5 of the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse pharmacological and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triallylbarbituric acid can be synthesized through a multi-step process involving the alkylation of barbituric acid. The general synthetic route involves the following steps:
Preparation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea and malonic acid.
Alkylation: The barbituric acid is then alkylated with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triallylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated barbituric acid derivatives.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triallylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triallylbarbituric acid involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may also modulate the activity of enzymes and receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound with no allyl groups.
1,3-Diallylbarbituric Acid: A derivative with two allyl groups.
1-Allylbarbituric Acid: A derivative with one allyl group.
Uniqueness
1,3,5-Triallylbarbituric acid is unique due to the presence of three allyl groups, which confer distinct chemical and biological properties. The multiple allyl groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
104691-83-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-10-11(16)14(8-5-2)13(18)15(9-6-3)12(10)17/h4-6,10H,1-3,7-9H2 |
InChI Key |
RFKSGQUJJHKFML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


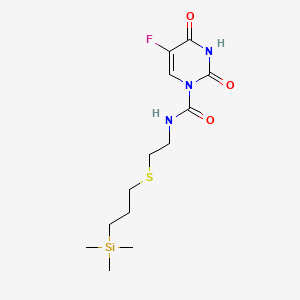
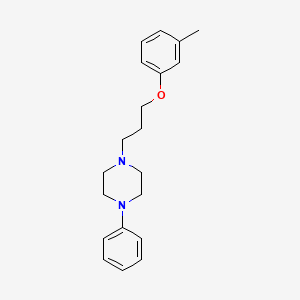
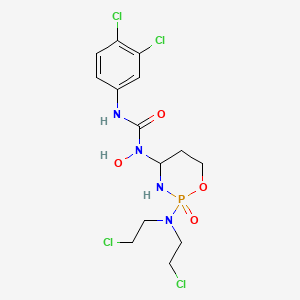

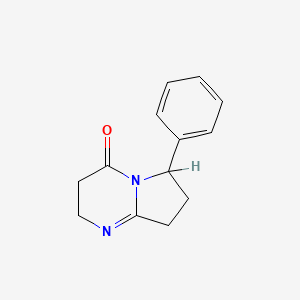

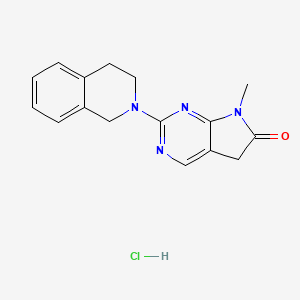
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)



